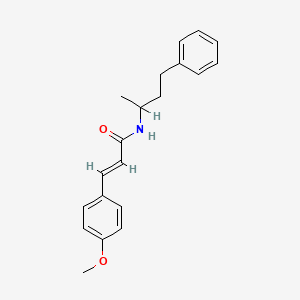![molecular formula C13H11ClF3N3O B5301712 N-[2-chloro-5-(trifluoromethyl)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5301712.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide, commonly known as CTAP, is a chemical compound that has been widely used in scientific research. This compound is a potent and selective antagonist of the μ-opioid receptor, which is a G protein-coupled receptor that is involved in pain regulation, reward, and addiction. CTAP has been used in various studies to investigate the role of the μ-opioid receptor in these processes.
作用機序
CTAP acts as a competitive antagonist of the μ-opioid receptor, which means that it binds to the receptor and prevents the binding of endogenous opioids such as endorphins and enkephalins. This leads to a decrease in the activity of the μ-opioid receptor, which is involved in pain regulation, reward, and addiction.
Biochemical and Physiological Effects
CTAP has been shown to have several biochemical and physiological effects. For example, CTAP has been shown to decrease the rewarding effects of drugs of abuse such as cocaine and morphine. CTAP has also been shown to decrease the development of tolerance to opioids. In addition, CTAP has been shown to decrease the analgesic effects of opioids.
実験室実験の利点と制限
One of the main advantages of using CTAP in lab experiments is its high selectivity for the μ-opioid receptor. This allows researchers to investigate the specific role of this receptor in various processes. However, one limitation of using CTAP is that it is not very soluble in water, which can make it difficult to administer in some experiments.
将来の方向性
There are several future directions for research involving CTAP. One area of research could be to investigate the role of the μ-opioid receptor in the development of addiction to drugs of abuse such as opioids and cocaine. Another area of research could be to investigate the role of the μ-opioid receptor in the development of chronic pain. Finally, future research could focus on developing more water-soluble analogs of CTAP that could be used in a wider range of experiments.
合成法
CTAP can be synthesized using a multi-step process that involves several chemical reactions. The first step involves the synthesis of 2-chloro-5-trifluoromethylphenylhydrazine, which is then reacted with ethyl acetoacetate to form the corresponding pyrazole. The pyrazole is then reacted with chloroacetyl chloride to form the corresponding chloroacetamide, which is finally reacted with ammonia to yield CTAP.
科学的研究の応用
CTAP has been used extensively in scientific research to investigate the role of the μ-opioid receptor in pain regulation, reward, and addiction. For example, CTAP has been used to study the effects of opioid antagonists on the rewarding effects of drugs of abuse such as cocaine and morphine. CTAP has also been used to investigate the role of the μ-opioid receptor in the development of tolerance to opioids.
特性
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF3N3O/c1-2-20-6-5-10(19-20)12(21)18-11-7-8(13(15,16)17)3-4-9(11)14/h3-7H,2H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMPZCOQQCSRER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-iodo-1H-pyrazol-1-yl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5301630.png)
![N~4~-[4-(aminocarbonyl)phenyl]-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5301637.png)
![2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]acetamide](/img/structure/B5301642.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[(5-methyl-1H-tetrazol-1-yl)acetyl]-1,4-diazepan-5-one](/img/structure/B5301643.png)
![1-[(4-sec-butylphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B5301654.png)
![2-{[4-(3-pyridinyl)-1-piperazinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5301664.png)
![N-(3-methoxyphenyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5301671.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5301675.png)
![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-(1H-imidazol-1-yl)propanamide](/img/structure/B5301681.png)

![2-[9-methoxy-7-(5-methyl-2-thienyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N,N-dimethylacetamide](/img/structure/B5301688.png)
![5-fluoro-1-methyl-2-{[2-(2-pyridinyl)-1-piperidinyl]methyl}-1H-indole](/img/structure/B5301695.png)
![1-(4-fluorobenzyl)-2-isopropyl-4-[3-(2-pyridinyl)propanoyl]-1,4-diazepane](/img/structure/B5301701.png)
![(3S*,4R*)-1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5301719.png)